molecular formula C12H9ClO2S B160332 4-Biphenylsulfonyl Chloride CAS No. 1623-93-4

4-Biphenylsulfonyl Chloride

Cat. No. B160332
CAS RN: 1623-93-4
M. Wt: 252.72 g/mol
InChI Key: ALBQXDHCMLLQMB-UHFFFAOYSA-N
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Description

4-Biphenylsulfonyl Chloride is a white crystalline powder . It is a reactant for the preparation of anilinopyrimidinesulfonamides as potential anticancer agents and the synthesis of inhibitors of the hypoxia inducible factor pathway .


Synthesis Analysis

The synthesis of 4-Biphenylsulfonyl Chloride involves the chlorosulfonylation of substituted benzenes in dry chloroform by dropwise addition of chlorosulfonic acid over a period of 45-60 minutes at 0-5°C . After completion of the chlorosulfonic acid addition, the reaction mixture is stirred for an additional 45 minutes at room temperature .


Molecular Structure Analysis

The molecular formula of 4-Biphenylsulfonyl Chloride is C12H9ClO2S . The SMILES string representation is ClS(=O)(=O)c1ccc(cc1)-c2ccccc2 .


Chemical Reactions Analysis

4-Biphenylsulfonyl Chloride is used as a reactant in the preparation of anilinopyrimidinesulfonamides as potential anticancer agents and the synthesis of inhibitors of the hypoxia inducible factor pathway .


Physical And Chemical Properties Analysis

4-Biphenylsulfonyl Chloride is a white to cream-colored crystalline powder . It has a melting point of 103-108°C . It is insoluble in water and reacts with water .

Scientific Research Applications

Synthesis Enhancement

4-Biphenylsulfonyl Chloride has been utilized in synthesizing biphenyl-4,4′-disulfonyl chloride under microwave irradiation. This method shortens reaction time and increases yield compared to traditional methods, making it a significant advancement in chemical synthesis (Le et al., 2009).

Cancer Research

In cancer research, derivatives of 4-Biphenylsulfonyl Chloride have been shown to inhibit the enzyme carbonic anhydrase, which is associated with tumor growth. Studies found these derivatives to be effective against human colon, lung, and breast cancer cell lines (Morsy et al., 2009).

Membrane Technology

The compound has been used in developing new monomers for thin film composite (TFC) reverse osmosis (RO) membranes. These membranes have shown higher salt rejection and are important for water purification and desalination processes (Li et al., 2007).

Antimicrobial Studies

4-Biphenylsulfonyl Chloride derivatives have been studied for their antimicrobial properties. One study focused on the modulation of antibiotic activity against multidrug-resistant strains, demonstrating potential in treating resistant bacterial infections (Oliveira et al., 2015).

Development of New Organic Compounds

This chemical has been instrumental in the synthesis of new organic compounds with potential therapeutic applications. For example, it has been used to create compounds with oxazole rings, which were then evaluated for their cytotoxic properties (Apostol et al., 2019).

Safety And Hazards

4-Biphenylsulfonyl Chloride is considered hazardous. It causes severe skin burns and eye damage . It may be corrosive to metals . It should be stored under inert gas at 2-8°C . It is sensitive to moisture .

properties

IUPAC Name

4-phenylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBQXDHCMLLQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167352
Record name (1,1'-Biphenyl)-4-sulphonyl chloride
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Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Biphenylsulfonyl Chloride

CAS RN

1623-93-4
Record name [1,1′-Biphenyl]-4-sulfonyl chloride
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Record name (1,1'-Biphenyl)-4-sulphonyl chloride
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Record name (1,1'-Biphenyl)-4-sulphonyl chloride
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Record name [1,1'-biphenyl]-4-sulphonyl chloride
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Record name 4-Biphenylsulfonyl chloride
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Synthesis routes and methods I

Procedure details

4-Biphenylsulfonic acid (3.0 g, 12.8 mmol) was heated at 70° C. with phosphorus oxychloride (1.30 ml, 14.0 mol) for 2 h. Excess phosphorus oxychloride was removed under reduced pressure. The residue was decomposed with ice water and extracted with ethyl acetate. The extract was washed with 5% sodium bicarbonate solution, dried over anhydrous magnesium sulfate and concentrated to yield 2.9 crude 4-biphenylsulfonyl chloride.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Biphenyl sulfonic acid (2.4 g, 10 mmol) was heated to 100 C with phosphorus pentachloride (2.1 g, 10 mmol) overnight. The reaction was cooled to RT, diluted with water, filtered and washed with water. The solid was then triturated with EtOAc-ether and the beige solid was used in the next reaction without further purification.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
CM Buess, N Kharasch - Journal of the American Chemical …, 1950 - ACS Publications
In the course of studiesto establishthe exist-ence of the 2, 4-dinitrobenzenesulfenium ion,(N02) 2C6H3S+, in the bright-red solutions of 2, 4-dinitrobenzenesulfenyl chloride in sulfuric …
Number of citations: 37 pubs.acs.org
R Kleene - Journal of the American Chemical Society, 1942 - ACS Publications
Ten grams of phenylcyclohexane and 11.6 g. of benzene-sulfonyl chloride were placed together with 50 ml. of car-bon disulfide in a small flask. Ten grams of aluminum chloride was …
Number of citations: 0 pubs.acs.org
FF Blicke, RJ Warzynski, JA Faust… - Journal of the American …, 1944 - ACS Publications
… The mercaptobiphenyl was obtained by the reduction of 4-biphenylsulfonyl chloride, prepared from biphenyl by previously recorded procedures. 9 Since we found no adequate de-…
Number of citations: 11 pubs.acs.org
M Renoll - Journal of the American Chemical Society, 1942 - ACS Publications
Synthetic epi-lactose octaacetate was converted to acetobromo-epi-lactose, which was in turn re-duced to the known lactal hexaacetate, from which p-lactose octaacetate was obtained …
Number of citations: 4 pubs.acs.org
DR Cummings, RS Mani, PB Balanda… - Journal of …, 1991 - Taylor & Francis
… To this, 29.5 mL (0.30 mol) fluorobenzene and 48.7 g (0.139 mol) of 4,4'biphenylsulfonyl chloride were added followed by portions of anhydrous aluminum chloride (40.85 g, 0.30 mol). …
Number of citations: 9 www.tandfonline.com
F Irreverre, M Sullivan - Journal of the American Chemical Society, 1942 - ACS Publications
Ten grams of phenylcyclohexane and 11.6 g. of benzene-sulfonyl chloride were placed together with 50 ml. of car-bon disulfide in a small flask. Ten grams of aluminum chloride was …
Number of citations: 1 pubs.acs.org
G Sun, X Liu, J Li, JX Yang, JK Xie, X Wen… - New Journal of …, 2023 - pubs.rsc.org
… To begin our study, 4-biphenylsulfonyl chloride 1a and 4-bromobenzyl alcohol 2a were chosen as the model substrates. After a series of condition screening experiments (see ESI† …
Number of citations: 1 pubs.rsc.org
E Lattmann, I Merino, S Dunn… - Letters in Drug …, 2006 - ingentaconnect.com
The 5-HT7 receptor is linked with various CNS disorders. Using an automated solution phase synthesis a combinatorial library of 384 N-substituted N-[1-methyl-3-(4-methylpiperidin-1-yl…
Number of citations: 6 www.ingentaconnect.com
T Elschner, F Scholz, P Miethe… - Macromolecular …, 2014 - Wiley Online Library
… As shown in Figure 3, the use of the 4,4′-biphenylsulfonyl chloride as coupling reagent results in low signals. Best results were achieved by coupling antibodies by benzoquinone, 4,4…
Number of citations: 10 onlinelibrary.wiley.com
KA NEIFORTH - 1961 - search.proquest.com
… Experiment #2 Synthesis of 4-Biphenylsulfonyl Chloride Twenty grams (0.075 mole) of sodium 4-biphenylsulfonate was heated at 100 Centigrade for one hour with 16 grams (0.075 …
Number of citations: 2 search.proquest.com

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